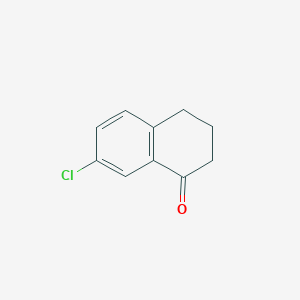

7-Chloro-1-tetralone

Description

Significance of 7-Chloro-1-tetralone as a Building Block in Complex Organic Synthesis

Researchers widely utilize this compound as a key building block in the synthesis of a variety of organic compounds. chemimpex.com Its structural properties allow for diverse chemical modifications, making it valuable in the creation of complex organic structures. chemimpex.com The compound serves as a starting material in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Specifically, it is employed in the development of biologically active molecules, including anti-inflammatory and analgesic agents. chemimpex.com Beyond pharmaceuticals, this compound is also used in the synthesis of dyes and pigments, highlighting its versatility in the chemical industry. chemimpex.com Its stability and reactivity under various conditions make it a preferred choice for chemists aiming to streamline synthesis processes. chemimpex.com The ability of this compound to undergo further transformations opens avenues for innovation in material science and chemical research. chemimpex.com

Role of Chloro-Substituted Tetralones in Advanced Chemical Research

Chloro-substituted tetralones, including this compound, play a notable role in advanced chemical research. The presence of the chlorine atom provides a strategic point for further functionalization, enabling the synthesis of diverse derivatives with potentially altered properties. vulcanchem.com Research has explored the use of tetralone derivatives, including those with chloro substitution, as scaffolds for designing inhibitors of monoamine oxidase (MAO). researchgate.netnih.gov Studies have indicated that substitution at the C7 position of 1-tetralones can yield compounds with significantly better MAO inhibition compared to substitution at the C6 position. researchgate.netnih.gov For instance, chloro-containing compounds have shown greater potency as MAO-B inhibitors compared to unsubstituted derivatives. nih.gov The synthesis of such substituted tetralones often involves methods like Friedel-Crafts acylation followed by cyclization. vulcanchem.compublish.csiro.au The chemical reactivity of tetralones, including reactions with compounds like tetrachloro-1,2-benzoquinone, further underscores their importance in exploring new chemical transformations. rsc.org

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26673-32-5 | chemimpex.comcymitquimica.comlabproinc.comscbt.comguidechem.comchemsrc.com |

| Molecular Formula | C₁₀H₉ClO | chemimpex.comcymitquimica.comlabproinc.comscbt.comvulcanchem.comglpbio.com |

| Molecular Weight | 180.63 g/mol | chemimpex.comcymitquimica.comlabproinc.comscbt.comvulcanchem.com |

| Appearance | Pale yellow to white crystalline powder/solid | chemimpex.comcymitquimica.comlabproinc.comguidechem.com |

| Melting Point | 90-100 °C or 95 °C | chemimpex.comlabproinc.compublish.csiro.au |

| Purity | ≥ 98% or Min. 95.0% (GC) | chemimpex.comcymitquimica.comlabproinc.com |

| Solubility in water | Sparingly soluble or moderate solubility | guidechem.com |

| MDL Number | MFCD01928386 | chemimpex.comlabproinc.comsynquestlabs.com |

| PubChem ID | 256677 | chemimpex.com |

Synthesis of this compound

Several synthetic routes exist for the preparation of this compound. One approach involves the reaction of 4-(4-chlorophenyl)butanoic acid in polyphosphoric acid, followed by workup and purification via flash chromatography and recrystallisation. publish.csiro.au Another method involves the synthesis from 7-amino-3,4-dihydronaphthalen-1(2H)-one using sodium nitrite (B80452) and copper(I) chloride in hydrochloric acid. chemicalbook.com

Research Findings

Research involving this compound and related tetralone derivatives has explored their potential in various applications. Studies on methylidene-1-tetralone analogs, some of which could potentially be synthesized using chloro-substituted tetralones as intermediates, have shown inhibitory effects on the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. sciforum.net Compounds with specific structural features, including those derived from tetralones, have demonstrated marked inhibitory effects, in some cases proving more active than reference drugs. sciforum.net The investigation of substituted tetralones as MAO inhibitors also represents a significant area of research, with structure-activity relationships being studied to understand the impact of substituents, such as chlorine at the C7 position, on inhibitory potency. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMAYXKDBHTQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292578 | |

| Record name | 7-Chloro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26673-32-5 | |

| Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26673-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 7 Chloro 1 Tetralone

Established Synthetic Pathways for 7-Chloro-1-tetralone

Traditional synthetic routes leverage foundational reactions that are well-documented for their reliability in forming the tetralone scaffold.

Friedel-Crafts Reaction Applications in Tetralone Synthesis

The intramolecular Friedel-Crafts acylation is a cornerstone method for synthesizing tetralones, including this compound. wikipedia.orgsemanticscholar.org This reaction typically involves the cyclization of a phenyl-substituted butyric acid or its corresponding acyl chloride.

A prominent and direct synthesis of this compound starts from 4-(4-chlorophenyl)butyric acid. chemicalbook.com In this procedure, the carboxylic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature. The PPA facilitates an intramolecular electrophilic aromatic substitution, where the acyl group attacks the aromatic ring to form the six-membered ketone ring, yielding this compound. chemicalbook.com This specific conversion has been reported with a high yield of 81%. chemicalbook.com The influence of the halogen substituent on the course of cyclisation has been studied, considering both steric and polar effects. rsc.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-(4-Chlorophenyl)butyric acid | Polyphosphoric acid (PPA) | 90 °C, 5 min | This compound | 81% | chemicalbook.com |

This acid-promoted intramolecular cyclization is a key step in various syntheses of natural products containing the tetralone framework. semanticscholar.org

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralones

Another effective strategy for preparing α-tetralone derivatives involves the regioselective oxidation of the corresponding tetrahydronaphthalene precursor. nih.govsemanticscholar.org This method is particularly useful for introducing the ketone functionality at the benzylic position (α-position) of the saturated ring.

An efficient and highly regioselective approach uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent. nih.govsemanticscholar.org The reaction is typically conducted by refluxing the substituted tetrahydronaphthalene, such as 7-chloro-1,2,3,4-tetrahydronaphthalene, in aqueous acetic acid. nih.gov This process selectively oxidizes the benzylic carbon to a carbonyl group, affording the desired α-tetralone with excellent yields, often ranging from 90% to 98%. nih.govsemanticscholar.org Research has shown that the oxidation of functionalized tetrahydronaphthalenes proceeds independently of the nature and position of other substituents on the aromatic ring. nih.gov

| Substrate Class | Oxidizing Agent | Solvent System | Conditions | Product Class | Yield Range | Reference |

| Substituted Tetrahydronaphthalenes | DDQ | Aqueous Acetic Acid | Reflux | α-Tetralone Derivatives | 90-98% | nih.govsemanticscholar.org |

Cyclization Reactions in the Formation of 7-Haloindan-1-ones and 8-Halotetralones

The synthesis of halogenated tetralones can also be achieved through specific cyclization strategies that construct the bicyclic system with the halogen already in place on the aromatic precursor. One such method involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions to produce gram quantities of 7-haloindan-1-ones, a related class of compounds. researchgate.net A similar principle applies to the synthesis of 8-halotetralones, which are isomers of 7-halotetralones. researchgate.net

In this approach, a precursor such as 8-aminotetral-1-one can be converted into the corresponding 8-halotetralone. researchgate.net This demonstrates that the core tetralone structure can be built first, followed by the introduction or modification of the halogen substituent on the aromatic ring. These cyclization reactions are crucial for accessing specific regioisomers of halo-substituted tetralones. researchgate.netnih.gov

Application of Xanthate Radical Addition-Cyclization Sequences for α-Tetralone Derivatives

Radical-mediated reactions offer an alternative pathway to the tetralone core. Specifically, a xanthate-mediated addition-cyclization sequence has been developed for the synthesis of α-tetralones. nih.gov This method is part of a broader class of reactions that utilize the radical transfer of xanthates. mdpi.comnih.gov

The process involves an intermolecular addition of a xanthate to an alkene, which is then followed by an intramolecular radical cyclization where the radical traps a suitably positioned aryl group. mdpi.com This sequence effectively constructs the tetralone ring system. nih.gov The resulting α-tetralones can then be used as intermediates for the synthesis of more complex molecules, such as substituted naphthalenes. nih.gov More recent advancements have explored photocatalytic versions of this reaction cascade. rsc.org

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic efforts have focused on developing asymmetric methods to produce chiral derivatives of this compound, which are valuable in medicinal chemistry and materials science.

Enantioselective Synthesis Techniques

The development of enantioselective syntheses allows for the preparation of optically active tetralones. While specific methods for this compound itself are not extensively detailed, general strategies for chiral tetralone synthesis can be applied to its derivatives.

One major strategy is a chemo-enzymatic approach. researchgate.net This often involves the enzymatic resolution of a racemic precursor. For example, a lipase-mediated resolution can separate the enantiomers of a racemic alcohol, which can then be converted through subsequent chemical steps into a chiral tetralone. researchgate.net Another technique is the use of a chiral auxiliary to guide a stereoselective reaction. For instance, in the synthesis of the antidepressant sertraline, which features a tetralone-derived core, a chiral auxiliary like phenyloxazolidinone was used to control the stereocenter during a conjugate addition step. acs.org These methodologies provide access to specific enantiomers of complex molecules derived from the tetralone scaffold. researchgate.netacs.org

Metal-Catalyzed Reactions for Tetralone Derivatives

Transition metal catalysis offers powerful and versatile methods for the synthesis of tetralone derivatives. These reactions often provide high yields and selectivities under mild conditions.

Rhodium-catalyzed processes have been developed for the endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, generating 3,4-dihydronaphthalen-1(2H)-one products in good yields with excellent enantioselectivities. organic-chemistry.org This method minimizes byproducts that could arise from competing alkene isomerization pathways. organic-chemistry.org

Copper-mediated reactions also play a role in constructing the tetralone framework. A CuI·SMe2-mediated homoconjugate addition, followed by a decarboxylative Dieckmann cyclization, can produce arene-fused cyclic β-ketoesters from 2-iodoaryl esters and 1,1-cyclopropane diesters. organic-chemistry.org Additionally, heavy metal ions like Cr³⁺ or Cu²⁺ can catalyze the air oxidation of 1,2,3,4-tetrahydronaphthalene, which proceeds through a hydroperoxide intermediate to yield a mixture containing 1-tetralone. wikipedia.org Other studies have focused on the oxidation of tetralin to α-tetralone using metalloporphyrin and transition metal salt tandem catalysis. researchgate.net This two-step process first involves the oxidation of tetralin to α-tetralin hydroperoxide, which is then converted to α-tetralone using catalytic amounts of water-soluble iron or copper salts. researchgate.net

Ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester has been shown to produce 8-phenyl-1-tetralone in yields up to 86%. wikipedia.org

Table 1: Examples of Metal-Catalyzed Reactions for Tetralone Synthesis

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | ortho-allylbenzaldehydes | Chiral 1-tetralones | Good | organic-chemistry.org |

| CuI·SMe₂ | 2-iodoaryl esters, 1,1-cyclopropane diesters | Arene-fused cyclic β-ketoesters | - | organic-chemistry.org |

| Ru(II) catalyst | 1-tetralone, phenyl boronic acid neopentyl glycol ester | 8-phenyl-1-tetralone | up to 86% | wikipedia.org |

| Metalloporphyrin / Fe(II) or Cu(II) salts | Tetralin, Air | α-tetralone | - | researchgate.net |

Green Chemistry Approaches to Tetralone Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing tetralones. These approaches aim to reduce waste, avoid hazardous materials, and utilize sustainable energy sources. rsc.orgtandfonline.commdpi.com

Visible-light photoredox catalysis has emerged as a powerful tool. rsc.org A direct synthesis of 4-aryl tetralones has been developed using an organic dye (acridinium) as a photocatalyst, which mediates the cyclization of styrenes with molecular oxygen under visible light irradiation. rsc.orgresearchgate.net This method is advantageous for its sustainability and use of a clean energy source. rsc.org Similarly, a proton-coupled electron transfer process, mediated by an organic photoredox catalyst, enables a metal-free ring expansion of certain cyclopropanols to yield 1-tetralone derivatives. organic-chemistry.org Another visible-light-driven multistep tandem reaction between vinyl azides and alkyl bromides has been developed for the formation of tetralone skeletons under mild conditions. acs.org

Other green strategies focus on replacing traditional, hazardous reagents used in reactions like Friedel-Crafts acylation. For instance, the use of excess AlCl₃ and hazardous solvents like carbon disulfide has been a drawback of older methods. tandfonline.com Modern approaches utilize metal triflates as efficient and green catalysts or employ 1,1,1,3,3,3-hexafluoro-2-propanol, which promotes intramolecular Friedel-Crafts acylation without the need for additional catalysts. organic-chemistry.orgresearchgate.net

Reaction Mechanisms Associated with this compound Transformations

Vilsmeier Reaction on Methoxy-Tetralones Leading to Chlorobisformylnaphthalenes

The Vilsmeier-Haack reaction is a formylation reaction that uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to introduce a formyl group onto an electron-rich substrate. wikipedia.orgchemistrysteps.comcambridge.org The reaction first involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reagent is a weak electrophile that then reacts with an electron-rich aromatic ring via electrophilic aromatic substitution. chemistrysteps.comjk-sci.com Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding aldehyde. wikipedia.orgjk-sci.com

When applied to methoxy-substituted 1-tetralones, the Vilsmeier reaction yields the corresponding 1-chloro-2-formyl-3,4-dihydronaphthalenes. ias.ac.in For example, 7-methoxy-1-tetralone, upon treatment with the Vilsmeier reagent, is converted into 1,7-dichloro-2-formyl-3,4-dihydronaphthalene.

The reaction takes a different course with 2-tetralones. The treatment of 6-methoxy-2-tetralone and 7-methoxy-2-tetralone with the Vilsmeier reagent results in chlorobisformylation. ias.ac.in This transformation is accompanied by dehydrogenation during work-up to yield 1,3-bisformyl-2-chloro-6-methoxynaphthalene and 1,3-bisformyl-2-chloro-7-methoxynaphthalene, respectively. ias.ac.in A proposed mechanism for this chlorobisformylation involves the initial formation of a chloroenal from the 2-tetralone, which then undergoes a second formylation. The resulting intermediate is then aromatized to the naphthalene product. ias.ac.in

Intramolecular Acylation Mechanisms in Tetralone Formation

Intramolecular Friedel-Crafts acylation is a fundamental and widely used method for synthesizing cyclic ketones like this compound. acs.orgmasterorganicchemistry.comsigmaaldrich.comsemanticscholar.org The reaction involves the cyclization of a suitable precursor, such as 4-(4-chlorophenyl)butanoic acid, in the presence of an acid catalyst. wikipedia.org

The mechanism proceeds via several key steps:

Formation of the Electrophile : The reaction is initiated by the activation of the carboxylic acid (or its corresponding acyl chloride) by a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid). acs.orgsigmaaldrich.com This generates a highly electrophilic acylium ion, which is resonance-stabilized. sigmaaldrich.com

Electrophilic Aromatic Substitution : The acylium ion then acts as the electrophile in an attack on the aromatic ring. acs.org The pi electrons of the benzene (B151609) ring act as the nucleophile, attacking the carbocation of the acylium ion. This step is typically the rate-determining step and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Rearomatization : In the final step, a proton is abstracted from the carbon atom bearing the new acyl group, typically by the conjugate base of the acid catalyst (e.g., AlCl₄⁻). masterorganicchemistry.comlibretexts.org This restores the aromaticity of the ring and yields the final tetralone product. libretexts.org

This cyclization is most effective for forming six-membered rings, as is the case in tetralone synthesis. masterorganicchemistry.com

Mechanisms of Bromination Reactions on this compound

The bromination of this compound can occur at two main positions: on the aromatic ring via electrophilic aromatic substitution or at the C2 position (alpha to the carbonyl group).

Electrophilic Aromatic Substitution: The mechanism for the electrophilic bromination of the aromatic ring follows a standard pathway for electrophilic aromatic substitution. libretexts.org

Formation of the Electrophile : A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond of molecular bromine (Br₂), creating a potent electrophile, Br⁺.

Nucleophilic Attack : The aromatic ring of this compound attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (arenium ion). The regioselectivity of this attack is directed by the existing substituents. The chloro group is an ortho-, para-director, while the carbonyl-containing ring is a deactivating meta-director. The position of bromination will depend on the interplay of these electronic effects.

Deprotonation : The catalyst's conjugate base removes a proton from the arenium ion, restoring aromaticity and yielding the brominated product. libretexts.org

Alpha-Bromination: Bromination at the C2 position, adjacent to the carbonyl group, typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. In the presence of acid, the carbonyl oxygen is protonated, facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated tetralone. Kinetic studies on related substituted tetralones have shown that the rate of bromination is dependent on electronic factors from the substituents. qu.edu.qaqu.edu.qa

Computational Studies on Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, transition states, and selectivity of reactions involving tetralone synthesis and transformation. nih.govnih.govnih.gov These theoretical studies complement experimental findings by elucidating features of chemical systems that are difficult or impossible to observe directly. nih.gov

For intramolecular Friedel-Crafts acylation, DFT calculations have been used to study the reaction pathways. nih.govresearchgate.net These studies can determine the relative stabilities of isomeric products and the intermediate σ-complexes (arenium ions). nih.gov For instance, computational analyses of Al₂Cl₆-catalyzed Friedel-Crafts reactions have concluded that the rate-determining step is often the formation of the acylium ion, followed by the formation of the Wheland intermediate. nih.govresearchgate.net Such calculations can explain the observed regioselectivity based on the activation energies for different reaction pathways and the stability of the intermediates involved. nih.govnih.gov

Computational methods are also applied to understand other reaction types. Distortion/interaction analysis, for example, can be used to probe how the structure of reactants influences their reactivity in cycloaddition reactions. nih.gov For electrophilic substitution reactions, theoretical analysis can help predict and understand the positional selectivity, which agrees well with experimental results. researchgate.net By modeling the transition states and reaction energy profiles, computational studies can rationalize why certain products are favored over others, providing a deeper understanding of the underlying principles governing the chemical transformations of molecules like this compound.

Chemical Transformations and Derivatization of 7 Chloro 1 Tetralone

Derivatization Strategies for Enhancing Chemical Diversity

Derivatization is a fundamental strategy in organic synthesis where a parent compound is converted into a series of related compounds, or derivatives. This process is crucial for exploring chemical space, optimizing the biological activity of molecules, and developing new synthetic methodologies. By systematically modifying the functional groups of a starting molecule like 7-Chloro-1-tetralone, chemists can fine-tune its physical, chemical, and biological properties. The structural properties of this compound, with its distinct reactive centers, allow for diverse modifications, making it an essential building block in the creation of complex organic compounds. chemimpex.com

The carbonyl carbon in this compound is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is a cornerstone for derivatization, allowing for the introduction of a wide variety of substituents. The reaction typically begins with the nucleophile adding to the carbonyl carbon, which changes its hybridization from sp² to sp³ and forms a tetrahedral intermediate. masterorganicchemistry.com

Common nucleophilic addition reactions at the carbonyl group include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) introduces an alkyl or aryl group, leading to the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: This reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives.

Formation of Imines and Enamines: Condensation with primary or secondary amines yields imines and enamines, respectively. These reactions are often reversible and can be used to protect the carbonyl group or to introduce nitrogen-containing functionalities.

Cyanohydrin Formation: The addition of cyanide ion (from sources like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Table 1: Examples of Nucleophilic Substitution Reactions at the Carbonyl Group of this compound

| Reaction Type | Nucleophile | Reagent Examples | Product Type |

|---|---|---|---|

| Grignard Reaction | Carbanion | CH₃MgBr, PhMgBr | Tertiary Alcohol |

| Wittig Reaction | Ylide | Ph₃P=CH₂ | Alkene |

| Imine Formation | Primary Amine | R-NH₂ | Imine |

| Enamine Formation | Secondary Amine | R₂NH | Enamine |

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and regioselectivity of this substitution are governed by the existing substituents: the chloro group and the fused, electron-withdrawing keto-alkyl ring structure.

Key electrophilic aromatic substitution reactions include: masterorganicchemistry.comtotal-synthesis.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeCl₃ or AlCl₃.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction typically deactivates the ring, preventing further acylation. lkouniv.ac.in

Friedel-Crafts Alkylation: Introduction of an alkyl group (R) using an alkyl halide and a Lewis acid. This reaction can be prone to polyalkylation and carbocation rearrangements. lkouniv.ac.inbyjus.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Electrophile | Reagent Examples | Potential Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-7-chloro-1-tetralone |

| Bromination | Br⁺ | Br₂, FeBr₃ | Bromo-7-chloro-1-tetralone |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Acyl-7-chloro-1-tetralone |

The chlorine atom on the aromatic ring is a valuable handle for further derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution is generally difficult without strong activation, modern catalytic methods allow for the replacement of the chlorine with a variety of functional groups. The presence of chlorine can significantly influence a molecule's biological activity through steric and electronic effects. nih.gov

Examples of cross-coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new carbon-carbon bond, typically to an aryl or vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, yielding aniline (B41778) derivatives.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene product.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Table 3: Cross-Coupling Reactions for Modification of the Chlorine Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl/vinyl-substituted tetralone |

| Buchwald-Hartwig | R₂NH | Pd catalyst, phosphine (B1218219) ligand, base | Amino-substituted tetralone |

| Heck Reaction | Alkene | Pd(OAc)₂, ligand | Alkenyl-substituted tetralone |

Formation of Polycyclic and Heterocyclic Systems

The reactivity of this compound, particularly its carbonyl group and the adjacent α-methylene group, makes it an excellent precursor for constructing more complex ring systems. These reactions often involve condensation with bifunctional reagents to build new heterocyclic or polycyclic frameworks.

Condensation reactions are a powerful tool for ring formation. In the case of this compound, the α-protons (at the C-2 position) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

Ternary Condensations: Studies on the parent compound, α-tetralone, have shown its utility in three-component reactions. For example, the condensation of α-tetralone with aromatic aldehydes and malononitrile (B47326) can produce complex heterocyclic systems like benzo[h]quinoline (B1196314) derivatives. researchgate.net A similar strategy can be applied to this compound to access chlorinated analogues of these heterocycles.

Synthesis of Fused Heterocycles: Reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. asianpubs.org Condensation with reagents like 1H-indole-2,3-dione (isatin) and malononitrile can yield complex spiro-heterocyclic systems. researchgate.net The Vilsmeier-Haack reaction (using reagents like phosphorus oxychloride and dimethylformamide) on 1-tetralones is known to produce 1-chloro-2-formyl-3,4-dihydronaphthalenes, which are themselves versatile intermediates for further cyclization reactions. ias.ac.in

Table 4: Examples of Condensation Reactions for Heterocycle Synthesis

| Reagents | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Aromatic Aldehyde, Malononitrile | Knoevenagel/Michael Addition/Cyclization | Dihydrobenzo[h]quinoline |

| Hydrazine Hydrate | Condensation/Cyclization | Fused Pyrazole |

| 1H-Indole-2,3-dione, Malononitrile | Knoevenagel/Michael Addition/Cyclization | Spiro[benzo[h]chromene-indole] |

Synthesis of Benzacridines and Related Compounds

The fusion of additional rings onto the this compound framework is a key strategy for generating polycyclic systems. One of the most direct methods for synthesizing quinoline (B57606) and its benzo-annulated analogs, such as benzacridines, is the Friedländer annulation. wikipedia.orgresearchgate.net This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. organic-chemistry.org

In this context, this compound serves as the α-methylene ketone component. The reaction proceeds via an initial aldol (B89426) condensation between the enolizable C2-methylene group of the tetralone and the aldehyde group of an o-aminobenzaldehyde. This is followed by an intramolecular cyclization via Schiff base formation, and subsequent dehydration to yield the aromatic benzacridine system. wikipedia.org The use of various substituted o-aminobenzaldehydes allows for the synthesis of a library of diversely functionalized benzacridines.

Table 1: Friedländer Synthesis of a Benzacridine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2-Aminobenzaldehyde | Acid or Base (e.g., p-TsOH, KOH) | 9-Chloro-7,8-dihydrobenzo[c]acridine |

Strategies for Constructing Benzocycloheptene Analogs from Tetralones

Ring expansion reactions provide a powerful method for converting six-membered rings, such as the cyclohexanone (B45756) moiety in this compound, into seven-membered rings like benzocycloheptenes. The Schmidt reaction is a notable example of such a transformation. nih.gov This reaction utilizes hydrazoic acid (HN₃) in the presence of a strong acid to convert ketones into amides or lactams. wikipedia.orgorganic-chemistry.org

When applied to this compound, the Schmidt reaction initiates with the protonation of the carbonyl oxygen, followed by nucleophilic attack of the azide (B81097) ion. A rearrangement cascade ensues, involving the migration of the C2-carbon bond to the nitrogen atom and the expulsion of dinitrogen gas (N₂). organic-chemistry.org This sequence results in the insertion of a nitrogen atom between the carbonyl carbon and the C2 carbon, expanding the six-membered ketone ring into a seven-membered lactam ring. The product is a chloro-substituted dihydrobenzo[c]azepin-1(2H)-one, a key heterocyclic analog of benzocycloheptene. The regioselectivity of the alkyl group migration is a critical aspect of this rearrangement.

Table 2: Schmidt Reaction for Ring Expansion of this compound

| Substrate | Reagents | Product | Transformation Type |

| This compound | Hydrazoic Acid (HN₃), H₂SO₄ | 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | Ring Expansion (Lactam Formation) |

Spirocyclization and Ring Transformation Reactions

The α-methylene group (C2) of this compound is a key handle for the construction of spirocyclic systems. Spirocyclization involves the formation of a new ring that shares a single atom (the spiro center) with the existing ring. A common strategy to achieve this is through α-alkylation followed by intramolecular cyclization.

The process can be initiated by deprotonating the C2 position with a strong base to form an enolate, which then acts as a nucleophile. Reaction of this enolate with a bifunctional electrophile, such as a dihaloalkane (e.g., 1,3-dibromopropane), results in a double alkylation event. The first alkylation attaches one end of the propane (B168953) chain to the C2 position, and a second, intramolecular alkylation closes the new ring, forming a spirocyclic structure. This approach allows for the synthesis of spiro[tetralone-cyclopentane] or spiro[tetralone-cyclohexane] derivatives, depending on the length of the alkylating agent.

Ring transformation reactions fundamentally alter the core structure of the starting material. For chloro-substituted heterocycles, treatment with potent nucleophiles like hydrazine can induce ring-opening and re-closure sequences to form entirely new heterocyclic systems. rsc.org While this compound is a carbocycle, analogous principles can be applied. For instance, cleavage of the tetralone ring under specific oxidative or reductive conditions, followed by intramolecular condensation involving the chloro-substituted aromatic ring, could potentially lead to novel rearranged heterocyclic or carbocyclic frameworks.

Table 3: General Strategy for Spirocyclization

| Substrate | Reagents | Intermediate | Product Type |

| This compound | 1. Base (e.g., LDA) 2. Dihaloalkane (e.g., Br(CH₂)₃Br) | 2-(3-Bromopropyl)-7-chloro-1-tetralone | Spiro[4.5]decane derivative |

Applications of 7 Chloro 1 Tetralone As an Intermediate in Specialized Chemical Fields

Role in Pharmaceutical Synthesis

The pharmaceutical industry heavily utilizes 7-Chloro-1-tetralone as a starting material and intermediate in the development of various drug molecules. chemimpex.comguidechem.comguidechem.com Its incorporation into synthetic routes allows for the creation of compounds with potential therapeutic activities. chemimpex.comguidechem.com

Development of Anti-inflammatory and Analgesic Agents

Research indicates that this compound is employed in the synthesis of biologically active molecules, specifically in the development of anti-inflammatory and analgesic agents. chemimpex.com Its structural scaffold can be modified to yield compounds with targeted pharmacological effects. chemimpex.com

Synthesis of Biologically Active Molecules

Beyond anti-inflammatory and analgesic agents, this compound is a valuable intermediate in the broader synthesis of biologically active molecules. chemimpex.com Its versatility permits its use in constructing diverse molecular architectures relevant to medicinal chemistry. chemimpex.com Tetralone derivatives in general have been explored for various biological activities, including anticancer, antibacterial, and antimalarial properties. researchgate.net

Intermediate for Antidepressant Molecules

This compound holds importance in pharmaceutical research as an intermediate in the synthesis of antidepressant molecules. vulcanchem.com Its structural features make it a useful precursor for developing compounds with specific biological activities related to antidepressant effects. vulcanchem.com For example, tetralone is a precursor for synthesizing sertraline, a well-known antidepressant. google.com

Precursor for Podophyllotoxin (B1678966) Analogues

This compound is utilized as a precursor in the synthesis of podophyllotoxin analogues. nih.gov Podophyllotoxin is a lignan (B3055560) with significant antimitotic activity, and its derivatives are explored for various therapeutic applications, including antiviral and antineoplastic properties. researchgate.netwikipedia.orgmims.com The use of this compound allows for the synthesis of modified podophyllotoxin structures, potentially leading to new compounds with altered or improved biological profiles.

Importance in Medicinal Chemistry Research

The importance of this compound in medicinal chemistry research stems from its role as a versatile building block. chemimpex.com Its structural properties enable diverse modifications, making it essential in the creation of complex organic compounds relevant to drug discovery and development. chemimpex.com Substituted tetralones, including chlorinated variants, have played a substantial role in organic synthesis for pharmaceuticals and compounds with biological activities. researchgate.net

Applications in Agrochemical Development

In addition to its uses in pharmaceuticals, this compound is also applied in the development of agrochemicals. chemimpex.comguidechem.comguidechem.com While specific details regarding the types of agrochemicals are less extensively documented in the provided sources, its use as an intermediate suggests its incorporation into synthetic routes for compounds with potential applications in agriculture, such as pesticides or herbicides. chemimpex.comguidechem.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 256677 |

| Podophyllotoxin | 10607 |

| Sertraline | 68617 |

| Paroxetine | 43815 |

Data Table

Contributions to Material Science

The compound this compound has shown relevance in the field of material science, particularly through its potential incorporation into polymer formulations and its role in the development of advanced materials. chemimpex.com

Incorporation into Polymer Formulations for Enhanced Properties

Research indicates that this compound can be incorporated into polymer formulations. chemimpex.com This incorporation is suggested to lead to enhanced properties in the resulting polymers, such as improved thermal stability and mechanical strength. chemimpex.com This makes it a valuable component in the creation of materials with specific performance characteristics. chemimpex.com

Development of Advanced Materials

The use of this compound as an intermediate contributes to the development of advanced materials. chemimpex.com Its structural features and reactivity allow for transformations that can yield compounds suitable for inclusion in materials designed for specialized applications. chemimpex.com Ketones with similar carbon chain lengths (C9-C10), which include tetralone derivatives, are generally used in the production of advanced materials. cymitquimica.com

Utility in Dye and Pigment Synthesis

This compound is also employed in the synthesis of dyes and pigments. chemimpex.com Its inclusion in these synthetic pathways enhances its significance in the chemical industry. chemimpex.com The compound's stability and reactivity under various conditions make it a preferred choice for chemists involved in streamlining synthesis processes for coloring agents. chemimpex.com

Spectroscopic and Computational Analysis of 7 Chloro 1 Tetralone and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of molecular structures and the analysis of functional groups. For 7-Chloro-1-tetralone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy is instrumental in identifying the chemical environment of the hydrogen atoms.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic and aliphatic protons. The methylene protons of the tetralone ring appear as multiplets in the upfield region, while the aromatic protons are observed as distinct doublets and a doublet of doublets in the downfield region, consistent with the substitution pattern of the aromatic ring.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 2.4 | 1H | H-8 |

| 7.42 | dd | 8.4, 2.4 | 1H | H-6 |

| 7.22 | d | 8.4 | 1H | H-5 |

| 2.95 | t | 6.8 | 2H | H-4 |

| 2.67 | t | 6.8 | 2H | H-2 |

| 2.12-2.18 | m | - | 2H | H-3 |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a hallmark of the tetralone core.

Key vibrational frequencies for this compound include:

C=O Stretch: A strong absorption typically observed in the range of 1680-1690 cm⁻¹. This peak is characteristic of an α,β-unsaturated ketone system where the carbonyl group is conjugated with the aromatic ring.

C-H Stretch (Aromatic): Peaks are generally found above 3000 cm⁻¹, indicating the presence of hydrogens attached to the aromatic ring.

C-H Stretch (Aliphatic): Absorptions for the methylene groups of the tetralone ring are observed below 3000 cm⁻¹.

C-Cl Stretch: A characteristic absorption for the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₉ClO), the molecular weight is 180.63 g/mol . uni-saarland.de

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 180. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak is expected. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound is expected to proceed through characteristic pathways for ketones. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation route. This can lead to the loss of a CO molecule (28 Da) or an ethylene molecule (C₂H₄, 28 Da) via a retro-Diels-Alder reaction of the non-aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 180/182 | [C₁₀H₉ClO]⁺ | Molecular Ion (M⁺/M+2) |

| 152/154 | [C₉H₉Cl]⁺ | Loss of CO |

| 145 | [C₁₀H₉O]⁺ | Loss of Cl |

| 117 | [C₉H₉]⁺ | Loss of CO and Cl |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the conjugated system, comprising the aromatic ring and the carbonyl group, gives rise to characteristic electronic absorptions.

The UV-Visible spectrum of this compound recorded in methanol shows an absorption maximum (λ_max) at 305 nm. This absorption is attributed to the π → π* electronic transition within the conjugated aromatic ketone system. The position of this absorption is influenced by the presence of the chloro substituent and the carbonyl group on the aromatic ring.

Advanced Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict a variety of molecular properties for this compound, including its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions.

By performing DFT calculations, researchers can:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths and angles that can be compared with experimental data if available.

Predict Spectroscopic Data: Calculate theoretical IR, NMR, and UV-Visible spectra. Comparing these calculated spectra with experimental results can aid in the definitive assignment of spectral features. For instance, calculated vibrational frequencies can help in assigning the bands observed in the experimental IR spectrum.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. DFT calculations provide the energies and spatial distributions of these orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to be centered on the carbonyl group and the conjugated system. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic ring.

The application of DFT calculations provides a powerful theoretical framework for understanding the structure-property relationships of this compound and its derivatives, guiding further experimental studies and the design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions at an atomic level. In the context of this compound and its derivatives, MD simulations can provide valuable insights into their binding affinity and stability within biological systems, which is particularly relevant for drug design and development.

Recent research has utilized MD simulations to investigate the molecular interactions of tetralone derivatives with potential anticancer activity. A study focusing on a series of tetralone compounds with a sulfonamide scaffold explored their binding interaction, dynamic nature, and protein-ligand stability. In this study, one promising compound was found to exhibit selective anti-breast cancer potential. MD simulations were performed to understand the stability of this compound within the binding pockets of apoptotic proteins like BCL2 and caspase-7.

The stability of the protein-ligand complex during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD). A lower and stable RMSD value over the simulation time indicates that the ligand remains in a stable conformation within the binding pocket of the protein. For the studied tetralone derivative, the RMSD was found to be stable during a 20 ns MD simulation, suggesting a stable binding.

The Root Mean Square Fluctuation (RMSF) is another important parameter analyzed in MD simulations. It measures the fluctuation of each amino acid residue in the protein, providing insights into the flexibility of the protein structure upon ligand binding. The analysis of RMSF can help identify the key residues that are crucial for the interaction with the ligand. The MD simulations revealed that the naphthalene group of the tetralone derivative interacted with a hydrophobic pocket in both BCL2 and caspase-7, indicating the importance of these interactions for the observed biological activity.

| Parameter | Observation for a Tetralone Derivative | Implication |

|---|---|---|

| RMSD | Stable during 20 ns simulation | Indicates stable binding of the ligand in the protein's active site. |

| RMSF | Identified key interacting residues | Reveals the flexibility of the protein and crucial residues for ligand interaction. |

| Binding Interaction | Interaction with hydrophobic pockets of BCL2 and caspase-7 | Suggests a mechanism for the observed anticancer activity. |

Prediction of Reactivity Properties (e.g., Molecular Electrostatic Potential, Ionization Energies)

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Two important properties in this regard are the Molecular Electrostatic Potential (MEP) and ionization energy.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, which is crucial for understanding and predicting how a molecule will interact with other molecules, particularly in electrophilic and nucleophilic reactions. The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT). Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack.

For this compound, the MEP would be influenced by the electron-withdrawing effects of the carbonyl group (C=O) and the chlorine atom. The oxygen atom of the carbonyl group is expected to be a region of high electron density (negative potential), making it a likely site for interaction with electrophiles or for hydrogen bonding. The chlorine atom, being highly electronegative, will also create a region of negative potential around it. Conversely, the carbonyl carbon and the hydrogen atoms on the aromatic ring are expected to be in regions of positive potential, making them susceptible to nucleophilic attack.

Ionization Energy

Ionization energy is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental property that provides insight into a molecule's reactivity and its ability to participate in redox reactions. A lower ionization energy indicates that the molecule can be more easily oxidized. Computational methods, such as ab initio calculations, can predict both the adiabatic ionization potential (IPA) and the vertical ionization potential (IPV).

In the case of this compound, the presence of the electron-withdrawing chloro and carbonyl groups is expected to increase the ionization energy compared to the parent tetralone molecule. These groups tend to stabilize the electrons in the molecule, making them more difficult to remove. The ionization energy would be a key parameter in understanding the behavior of this compound in electron transfer processes.

| Property | Predicted Effect for this compound | Reason |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygen and chlorine; positive potential around carbonyl carbon and aromatic hydrogens. | Electron-withdrawing nature of the carbonyl and chloro groups. |

| Ionization Energy | Higher than parent tetralone. | Electron-withdrawing groups stabilize electrons, making them harder to remove. |

Rationalization of Reaction Mechanisms and Diastereoselectivity

Computational studies are instrumental in elucidating reaction mechanisms and explaining the stereochemical outcomes of chemical reactions, such as diastereoselectivity. For derivatives of this compound, understanding these aspects is crucial for designing efficient and selective synthetic routes.

A recent study reported a highly diastereoselective tandem reaction of 2'-nitrochalcones that produces 1-tetralone derivatives with two adjacent chiral centers. nih.govacs.orgresearchgate.net The reaction involves a Michael addition followed by an ipso-substitution of the nitro group. Computational methods, such as DFT, can be employed to model the transition states of the possible reaction pathways. By comparing the energies of the different transition states, it is possible to rationalize why one diastereomer is formed preferentially over the other.

The diastereoselectivity in such reactions is often governed by steric and electronic factors in the transition state. For instance, the approach of the nucleophile to the Michael acceptor can be influenced by the substituents on the aromatic rings. Computational modeling can visualize these transition state geometries and quantify the energetic differences, providing a clear rationale for the observed diastereoselectivity.

In the synthesis of complex molecules containing the tetralone scaffold, controlling the stereochemistry is often a significant challenge. Computational rationalization of diastereoselectivity not only explains the experimental observations but also aids in the design of new catalysts or substrates to achieve even higher levels of stereocontrol.

| Reaction Type | Key Stereochemical Outcome | Computational Rationalization |

|---|---|---|

| Tandem Michael Addition / ipso-Substitution | High diastereoselectivity in the formation of 1-tetralone derivatives. nih.govacs.orgresearchgate.net | Analysis of transition state energies reveals the most favorable pathway leading to the major diastereomer. |

Studies on Hydrogen Abstraction and Autoxidation Mechanisms

The study of hydrogen abstraction and autoxidation is critical for understanding the stability and degradation pathways of organic molecules. For this compound, these processes are relevant to its shelf-life and its behavior in biological systems where oxidative processes are common. While specific studies on this compound are limited, research on the closely related compound tetralin provides significant insights.

Hydrogen Abstraction

Hydrogen abstraction is a chemical reaction where a hydrogen atom is removed from a molecule by a radical species. The ease of hydrogen abstraction depends on the bond dissociation energy (BDE) of the C-H bond being broken. In tetralin, there are different types of hydrogen atoms: benzylic and paraffinic. osti.gov Ab initio studies have shown that the benzylic hydrogens are more susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical. osti.govresearchgate.net

For this compound, the presence of the carbonyl group at the 1-position and the chloro group at the 7-position will influence the BDEs of the C-H bonds. The electron-withdrawing nature of the carbonyl group is expected to weaken the C-H bonds at the adjacent C2 position, making them more susceptible to abstraction. Computational studies using DFT can precisely calculate these BDEs and predict the most likely sites for hydrogen abstraction.

Autoxidation

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. The autoxidation of tetralin has been extensively studied and proceeds via a free-radical chain mechanism involving the formation of hydroperoxides. researchgate.netdtic.milacs.org The initiation step often involves the abstraction of a labile hydrogen atom to form a carbon-centered radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another tetralin molecule, propagating the chain reaction.

The autoxidation of this compound would likely follow a similar mechanism. The initial hydrogen abstraction would likely occur at the C2 position, as discussed above. The presence of the chloro group on the aromatic ring could also influence the rate of autoxidation by affecting the electronic properties of the molecule and the stability of the radical intermediates. Kinetic modeling based on computational data can be used to simulate the autoxidation process and predict the formation of various oxidation products.

| Position of Hydrogen in Tetralone Ring | Type | Predicted Susceptibility to Abstraction |

|---|---|---|

| C2 | α-to-carbonyl | High |

| C4 | Benzylic | Moderate to High |

| C3 | Paraffinic | Low |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The classical synthesis of 7-Chloro-1-tetralone typically involves intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butyric acid. While effective, researchers are actively exploring more efficient, sustainable, and versatile synthetic routes.

Future explorations in the synthesis of this compound and its analogs are likely to focus on the following areas:

Modern Catalytic Methods: The development of novel catalytic systems is a significant trend. This includes the use of transition metal catalysts to facilitate new types of bond-forming reactions, potentially allowing for the construction of the tetralone core from more readily available or alternative starting materials.

Cascade Reactions: One emerging strategy involves the use of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a nitrogen deletion/Diels-Alder cascade reaction has been reported for the synthesis of substituted tetralins and could be adapted for the synthesis of tetralones, offering a streamlined approach to complex molecular architectures.

Flow Chemistry: Continuous flow technology presents a promising avenue for the synthesis of this compound. This methodology can offer significant advantages over traditional batch processes, including reduced reaction times, improved efficiency, and better control over reaction conditions, leading to higher yields and purity.

| Synthetic Approach | Description | Potential Advantages |

| Modern Catalysis | Utilization of novel transition metal catalysts to forge new bond formations for the tetralone core. | Access to alternative starting materials, increased efficiency. |

| Cascade Reactions | Multi-step reactions occurring in a single pot, such as a nitrogen deletion/Diels-Alder sequence. | Reduced workup steps, increased atom economy, rapid assembly of complex structures. |

| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than a batch. | Shorter reaction times, enhanced safety, easier scalability, and higher purity. |

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. The development of asymmetric methodologies to produce specific stereoisomers of this compound and its derivatives is a key area of future research.

Emerging trends in this field include:

Chemo-enzymatic Approaches: This strategy combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For instance, the enzymatic reduction of a prochiral ketone functionality using alcohol dehydrogenases or the lipase-mediated resolution of a racemic mixture can provide access to optically active tetralone derivatives nih.gov.

Catalytic Asymmetric Reduction: The use of chiral catalysts, such as those based on transition metals like ruthenium in transfer hydrogenation reactions, can facilitate the enantioselective reduction of the ketone group in this compound to produce chiral alcohols wikipedia.org. These chiral alcohols are valuable intermediates for the synthesis of more complex molecules.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations is a rapidly growing field. Organocatalytic methods could be developed for the enantioselective functionalization of the this compound scaffold.

| Asymmetric Strategy | Description | Key Features |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high enantiopurity. | High selectivity, mild reaction conditions. |

| Catalytic Asymmetric Reduction | Use of chiral transition metal catalysts for the enantioselective reduction of the ketone. | High efficiency, catalytic nature reduces chiral waste. |

| Organocatalysis | Employment of small, chiral organic molecules to catalyze asymmetric reactions. | Metal-free, often robust and environmentally benign. |

Investigation of New Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have the potential to exhibit a wide range of biological activities. The tetralone scaffold is present in numerous biologically active natural products and synthetic compounds. Future research will undoubtedly focus on synthesizing novel derivatives of this compound and screening them for new therapeutic applications.

Potential areas for investigation include:

Anticancer Activity: Derivatives of the related tetralin scaffold have been evaluated for their anticancer potency. For example, novel thiazoline-tetralin derivatives, some bearing chloro substituents, have shown promising results against human cancer cell lines.

Antiparasitic Agents: Synthetic tetralone derivatives have been studied as potential scaffolds for antileishmanial and antitrypanosomal activities nih.gov. Given the urgent need for new treatments for these neglected tropical diseases, derivatives of this compound could be explored as a starting point for the development of new antiparasitic drugs nih.gov.

Enzyme Inhibition: The tetralone core is a feature in molecules that can inhibit various enzymes. For instance, some tetralin derivatives have been investigated as anticholinesterase agents, which are relevant for the treatment of Alzheimer's disease.

| Therapeutic Area | Rationale for Investigation | Example of Related Findings |

| Oncology | The tetralone/tetralin scaffold is present in some anticancer compounds. | Thiazoline-tetralin derivatives have shown cytotoxicity against cancer cell lines. |

| Infectious Diseases | Tetralone derivatives have shown promise as antiparasitic agents. | Synthetic tetralones have demonstrated activity against Leishmania and Trypanosoma species nih.gov. |

| Neurodegenerative Diseases | The tetralone structure can be a basis for enzyme inhibitors. | Anticholinesterase activity has been observed in some tetralin derivatives. |

Application in Advanced Materials Design

The incorporation of this compound into polymer formulations can enhance properties such as thermal stability and mechanical strength, making it a valuable component in the production of advanced materials chemimpex.com. The chloro-substituent and the reactive ketone group provide handles for further chemical modification, allowing for the tuning of material properties.

Future research in this area may focus on:

High-Performance Polymers: The development of novel monomers derived from this compound for the synthesis of high-performance polymers with enhanced thermal resistance, flame retardancy, and mechanical durability.

Functional Materials: The synthesis of functional materials where the this compound unit imparts specific properties, such as in the creation of novel dyes and pigments chemimpex.com.

| Material Application | Potential Role of this compound | Desired Outcome |

| High-Performance Polymers | As a monomer or a modifying agent in the polymer backbone. | Enhanced thermal stability, flame retardancy, and mechanical strength. |

| Functional Materials | As a core structure for the synthesis of dyes and pigments. | Novel materials with specific optical or electronic properties. |

| Polymer Blends | As an additive to improve the compatibility of different polymers. | Improved homogeneity and performance of polymer blends. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. These powerful computational tools can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from scratch.

The integration of AI and ML in the context of this compound is an emerging trend with significant potential:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, potentially uncovering more efficient or novel routes that may not be obvious to a human chemist nih.goviscientific.org. These tools are trained on vast databases of chemical reactions and can learn the complex rules of organic chemistry.

Reaction Optimization: Machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound, leading to higher yields, reduced reaction times, and minimized side products. This is achieved by building predictive models based on experimental data.

Prediction of Novel Derivatives and their Properties: AI can be used to design virtual libraries of this compound derivatives and predict their physicochemical and biological properties, thereby accelerating the discovery of new drug candidates or materials.

| AI/ML Application | Description | Impact on this compound Chemistry |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. | Discovery of more efficient and innovative synthetic pathways. |

| Reaction Optimization | Machine learning models predict optimal reaction conditions based on input data. | Improved yields, reduced costs, and enhanced sustainability of the synthesis. |

| Property Prediction | AI models predict the properties of virtual derivatives. | Accelerated discovery of new molecules with desired biological or material properties. |

Q & A

Q. How to design a multi-step synthesis of this compound derivatives with orthogonal functionalization for structure-activity relationship (SAR) studies?

- Methodological Answer : Use protecting groups (e.g., TMS for ketones) to enable sequential modifications. Apply Ugi or Passerini reactions for diversity-oriented synthesis. Validate stepwise purity via LC-MS and assign stereochemistry using NOESY or X-ray crystallography. Optimize routes using retrosynthetic analysis software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.